molecular formula C10H6BrF3O2 B12111534 2-Buten-1-one, 1-(4-bromophenyl)-4,4,4-trifluoro-3-hydroxy-

2-Buten-1-one, 1-(4-bromophenyl)-4,4,4-trifluoro-3-hydroxy-

Cat. No.: B12111534
M. Wt: 295.05 g/mol
InChI Key: KQTSRYLXTKSQGP-YVMONPNESA-N
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Description

    .

    Structure: It features a bromophenyl group attached to a butenone backbone, with a trifluoromethyl group and a hydroxy group at specific positions.

  • Preparation Methods

      Synthetic Routes: The synthetic routes for this compound are not extensively documented.

      Reaction Conditions: Specific reaction conditions may vary, but typical conditions include the use of a base (such as sodium hydroxide) and a solvent (e.g., ethanol or acetonitrile).

      Industrial Production: Industrial-scale production methods are not widely reported due to its limited commercial use.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including nucleophilic addition, substitution, and cyclization.

      Common Reagents and Conditions: Dimethylamine, base, and appropriate solvents are commonly used.

      Major Products: The major product is the cyclized butenone structure.

  • Scientific Research Applications

      Chemistry: Limited studies explore its reactivity and applications in organic synthesis.

      Biology and Medicine: Its biological applications remain unexplored, but it could serve as a starting point for drug discovery.

      Industry: No significant industrial applications are known.

  • Mechanism of Action

      Targets: The compound’s exact molecular targets are not well-established.

      Pathways: Further research is needed to elucidate its mechanism of action.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C10H6BrF3O2

    Molecular Weight

    295.05 g/mol

    IUPAC Name

    (Z)-4-(4-bromophenyl)-1,1,1-trifluoro-4-hydroxybut-3-en-2-one

    InChI

    InChI=1S/C10H6BrF3O2/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14/h1-5,15H/b8-5-

    InChI Key

    KQTSRYLXTKSQGP-YVMONPNESA-N

    Isomeric SMILES

    C1=CC(=CC=C1/C(=C/C(=O)C(F)(F)F)/O)Br

    Canonical SMILES

    C1=CC(=CC=C1C(=CC(=O)C(F)(F)F)O)Br

    Origin of Product

    United States

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